N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide
Description
N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide is a complex organic compound with a unique structure that includes an oxolane ring, a cyclohexyl group, and a propanamide moiety
Properties
IUPAC Name |
N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-4-14-13(9-10-20-14)17-15(19)16(2,3)11-5-7-12(18)8-6-11/h4,11-14,18H,1,5-10H2,2-3H3,(H,17,19)/t11?,12?,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILQKWFYSMMVSU-PQAZSJQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C(=O)NC2CCOC2C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CCC(CC1)O)C(=O)N[C@@H]2CCO[C@H]2C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving an appropriate diol and an acid catalyst.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Grignard reaction, where a cyclohexyl magnesium halide reacts with an appropriate carbonyl compound.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide
- **N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylbutanamide
- **N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpentanamide
Uniqueness
This compound stands out due to its specific structural features, such as the presence of an oxolane ring and a cyclohexyl group, which contribute to its unique chemical and biological properties. These structural elements may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
